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Compound of Interest

Compound Name: PSTAIR

Cat. No.: B151672 Get Quote

For researchers in cell cycle regulation, oncology, and developmental biology, antibodies

targeting the highly conserved PSTAIR motif of cyclin-dependent kinases (CDKs) are

indispensable tools. The PSTAIR sequence (EGVPSTAIREISLLKE) is a hallmark of key CDKs,

including CDK1 (CDC2) and CDK2, making antibodies that recognize this epitope valuable for

the broad detection of these crucial cell cycle regulators. This guide provides a comparative

overview of commercially available PSTAIR antibodies, summarizing their performance in

various applications based on manufacturer validation data. Detailed experimental protocols for

key immunoassays are also provided to assist researchers in their experimental design.

Performance Comparison of PSTAIR Antibodies
The selection of an appropriate PSTAIR antibody is critical for the success of an experiment.

The following tables summarize the validated applications and recommended dilutions for

several commercially available monoclonal PSTAIR antibodies. This data is compiled from the

manufacturers' datasheets and should be used as a starting point for experimental

optimization.

Table 1: Comparison of PSTAIR Monoclonal Antibodies
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Supplier
Catalog
Number

Clone ID Host
Applicati
ons

Recomm
ended
Dilutions

Species
Reactivity

Novus

Biologicals

NB120-

10345
PSTAIR Mouse

WB,

ELISA, IP

WB: 1:100-

1:2000,

ELISA:

1:100-

1:2000, IP:

1:10-1:500

Human,

Mouse,

Avian,

Plant,

Primate,

Xenopus

Sigma-

Aldrich
P7962 PSTAIR Mouse

WB,

ELISA, IP

WB:

1:4000 (in

COS-7 cell

extract),

ELISA:

Suitable,

IP: Suitable

Human,

Mouse,

Japanese

quail,

Amago

salmon,

Eel,

Starfish,

Lily, Carp,

Onion,

Goldfish,

Monkey,

Xenopus,

Ciliates

Boster Bio MA1087 PSTAIR Mouse WB
WB: 0.5-1

µg/ml

Human,

Mouse, Rat

Abcam ab10345 PSTAIR Mouse

WB,

ELISA, IP,

ICC/IF

WB:

1:4000

Human,

Mouse,

Saccharom

yces

cerevisiae

(predicted)

Abbiotec 250509 IL-16 Mouse WB, ELISA WB: 1:100-

1:500,

ELISA:

Human,

Mouse,

Rat,

Zebrafish,
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1:500-

1:1000

Xenopus,

Hamster,

Chicken

Note: The performance of antibodies can vary depending on the experimental conditions,

sample type, and detection method. The recommended dilutions are a starting point and should

be optimized for each specific assay.

Signaling Pathway and Experimental Workflows
To provide a better understanding of the biological context and the experimental applications of

PSTAIR antibodies, the following diagrams illustrate the CDK signaling pathway and a general

workflow for antibody validation.
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Caption: Role of PSTAIR-containing CDKs in cell cycle progression.

The diagram above illustrates the central role of CDKs containing the PSTAIR motif (CDK1 and

CDK2) in regulating the cell cycle.[1][2][3] In G1 phase, growth factors stimulate the expression

of Cyclin D, which binds to and activates CDK4/6.[1] This complex then phosphorylates the
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retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[1] E2F

subsequently promotes the transcription of genes required for S phase, including Cyclin E.[3]

Cyclin E binds to CDK2 (which contains the PSTAIR motif), and this complex is essential for

the initiation of DNA replication.[1][3] As the cell progresses through S and into G2 phase,

Cyclin A and Cyclin B levels rise and these cyclins bind to CDK1 and CDK2 to regulate the

transition into mitosis.[1] PSTAIR antibodies can be used to detect these key CDKs and

monitor their levels and activity throughout the cell cycle.
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Caption: General workflow for antibody validation experiments.

This workflow outlines the key steps in validating an antibody for use in various immunoassays.

The process begins with the selection of a suitable antibody based on available data. Following

sample preparation, the antibody's performance is assessed in one or more standard
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techniques such as Western Blot, Immunoprecipitation, and Immunohistochemistry. The results

are then analyzed to confirm the antibody's specificity and sensitivity, leading to its validation

for a particular application.

Detailed Experimental Protocols
The following are generalized protocols for Western Blot, Immunoprecipitation, and

Immunohistochemistry. These should be adapted and optimized based on the specific

antibody, sample type, and experimental goals.

Western Blot Protocol
This protocol outlines the basic steps for detecting a target protein in a complex mixture using a

specific antibody.

Sample Preparation:

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

SDS-PAGE:

Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample

buffer and heat at 95-100°C for 5 minutes.

Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel. The

gel percentage should be chosen based on the molecular weight of the target protein (for

CDKs, a 10-12% gel is common).

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.
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Confirm successful transfer by staining the membrane with Ponceau S.

Blocking:

Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation:

Incubate the membrane with the primary PSTAIR antibody at the recommended dilution in

blocking buffer overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room

temperature.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize

the protein bands using an imaging system. A specific band for PSTAIR-containing

proteins should be detected at approximately 34 kDa.[3]

Immunoprecipitation (IP) Protocol
This protocol describes the enrichment of a target protein from a complex mixture using a

specific antibody.
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Cell Lysis:

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease

and phosphatase inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Pre-clearing (Optional but Recommended):

Incubate the cell lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at

4°C to reduce non-specific binding.

Centrifuge and collect the supernatant.

Immunoprecipitation:

Add the primary PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or

overnight at 4°C with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours

at 4°C.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

Elution:

Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer

and heating at 95-100°C for 5-10 minutes.

Pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:
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Analyze the eluted proteins by Western Blotting using the PSTAIR antibody or an antibody

against an interacting protein.

Immunohistochemistry (IHC) Protocol for Paraffin-
Embedded Tissues
This protocol outlines the steps for detecting a target protein in formalin-fixed, paraffin-

embedded tissue sections.

Deparaffinization and Rehydration:

Immerse slides in xylene to remove paraffin.

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%,

95%, 70%) and finally in distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval

solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 10-20 minutes.

Allow the slides to cool to room temperature.

Blocking:

Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide

for 10-15 minutes.

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat

serum) for 30-60 minutes.

Primary Antibody Incubation:

Incubate the tissue sections with the primary PSTAIR antibody at the optimized dilution in

a humidified chamber overnight at 4°C.

Washing:
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Wash the slides three times with PBS or TBS.

Secondary Antibody and Detection:

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate,

or directly with an HRP-polymer-based detection system.

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which

produces a brown precipitate at the site of the antigen.

Counterstaining:

Lightly counterstain the nuclei with hematoxylin.

Dehydration and Mounting:

Dehydrate the sections through graded ethanol and clear in xylene.

Mount a coverslip over the tissue section using a permanent mounting medium.

Microscopy:

Examine the stained slides under a light microscope to assess the localization and

expression of the target protein.

By providing a comparative overview of available PSTAIR antibodies and detailed experimental

protocols, this guide aims to equip researchers with the necessary information to select the

most suitable antibody and design robust and reliable experiments for their studies of cell cycle

regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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